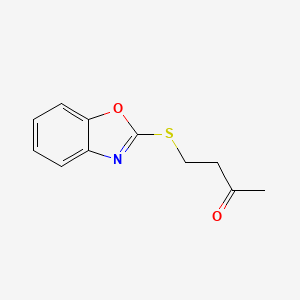

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

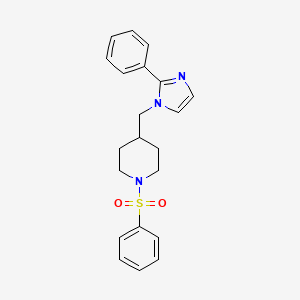

“4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” is a chemical compound with the molecular formula C11H11NO2S . It has a molecular weight of 221.28 .

Synthesis Analysis

The synthesis of benzoxazoles, which is a key component of the compound, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Benzoxazoles can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .

科学的研究の応用

Antitubercular Activity

Benzoxazole derivatives, including compounds with the 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one structure, have been synthesized and evaluated for their antitubercular activity. These compounds were tested against various strains of Mycobacterium tuberculosis, showing significant antitubercular activity. Some of these compounds exhibited higher activity against certain strains than the commercially available antituberculosis drug Isoniazid (Łukowska-Chojnacka, Kowalkowska, & Napiórkowska, 2018).

Anti-Candida Activity

A series of benzoxazole derivatives, including analogues of 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one, were tested for their activity against Candida strains. These compounds demonstrated significant anti-Candida albicans activity, with certain derivatives showing comparable activity to commercially available azoles. The benzoxazoles displayed a broad spectrum of anti-Candida activity, suggesting their potential as safe therapeutic agents (Staniszewska et al., 2021).

Asymmetric Reduction in Fungal Strains

Fungal strains were used for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to corresponding alcohols. These biotransformation products were isolated with high yields and enantiomeric purity, highlighting the potential of these compounds in the field of asymmetric synthesis and biocatalysis (Borowiecki, Włoczewska, & Ochal, 2014).

Photolytic Reactivity Studies

The photo-cleavage and reactivity of benzoxazol-2-ylsulfanyl radicals, derivatives of compounds like 4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one, were studied. These studies provide insights into the reactivity and potential applications of these compounds in photochemical processes (Alam, Konami, Watanabe, & Ito, 1996).

作用機序

特性

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8(13)6-7-15-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFNXNLUXGFTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=NC2=CC=CC=C2O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2565527.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![3-[(2-Methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2565533.png)

![2-chloro-N-methyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinoline-4-carboxamide](/img/structure/B2565537.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2565538.png)

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![6-methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B2565549.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)